REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[C:11](OCC)=[O:12])(=[O:4])=[O:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[CH2:11][OH:12])(=[O:4])=[O:3] |f:1.2.3.4.5.6|
|
Name
|
Ethyl 1-(methylsulfonyl)piperidine-2-carboxylate
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1C(CCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0° C. with an external ice bath
|
Type
|
WAIT
|
Details
|
After fifteen minutes
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
water (1.5 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 mins at room temperature
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
followed by the addition of magnesium sulfate and additional stirring
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed three times with ether
|
Type
|
CONCENTRATION
|
Details
|
the combined organic fractions concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1C(CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |